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Compound of Interest

Compound Name:
5-Bromo-2-hydroxy-3-

(trifluoromethyl)pyridine

Cat. No.: B1282779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical overview of the spectral characteristics of

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. Due to the limited availability of direct

experimental data, this guide synthesizes predicted spectral information and comparative data

from structurally analogous compounds. It includes tabulated summaries of predicted and

representative spectral data, generalized experimental protocols for spectroscopic analysis,

and logical workflows for sample analysis. This guide is intended to serve as a foundational

resource for researchers and professionals engaged in the synthesis, characterization, and

application of this and related compounds in drug discovery and development.

Chemical Structure and Properties
IUPAC Name: 5-Bromo-3-(trifluoromethyl)pyridin-2-ol

Molecular Formula: C₆H₃BrF₃NO

Molecular Weight: 242.00 g/mol

Canonical SMILES: C1=C(C(=O)NC=C1Br)C(F)(F)F
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Spectral Data
While specific experimental spectra for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine are

not readily available in public databases, the following tables present predicted data and

representative data from similar compounds to guide analytical efforts.

Predicted Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of a compound. The presence of bromine is expected to produce a characteristic M+2

isotopic pattern.

Parameter Predicted Value

[M]+ 240.93446

[M+H]+ 241.94229

[M+Na]+ 263.92423

Isotopic Pattern
Characteristic M, M+2 peaks of approximately

1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.

Representative ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of hydrogen

atoms in a molecule. For 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, two aromatic

protons and one hydroxyl proton are expected. The chemical shifts are influenced by the

electron-withdrawing trifluoromethyl group and the bromine atom. Data from a structurally

similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, shows aromatic protons in the range of

δ 7.6-8.9 ppm.
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

Aromatic H-4 ~ 7.8 - 8.2 Doublet (d) Coupling to H-6.

Aromatic H-6 ~ 8.5 - 8.9 Doublet (d) Coupling to H-4.

Hydroxyl OH
Variable (broad

singlet)
Singlet (s, broad)

Chemical shift is

concentration and

solvent dependent.

Representative ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The spectrum

for this compound is expected to show six distinct signals, with the trifluoromethyl carbon

exhibiting a characteristic quartet due to coupling with fluorine.

Carbon
Predicted Chemical Shift (δ,

ppm)
Notes

C=O ~ 160 - 165
Carbonyl carbon of the

pyridinone tautomer.

C-Br ~ 110 - 115

C-CF₃ ~ 125 - 130 (quartet)
J-coupling with fluorine atoms

will result in a quartet.

CF₃ ~ 120 - 125 (quartet)

Aromatic CH ~ 135 - 145

Aromatic CH ~ 145 - 155

Representative Infrared (IR) Spectral Data
IR spectroscopy is used to identify functional groups. Key absorptions are expected for the O-

H, N-H (from the pyridinone tautomer), C=O, and C-F bonds.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H Stretch 3200 - 3600 Broad

N-H Stretch 3300 - 3500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=O Stretch 1650 - 1700 Strong

C=C & C=N Stretch 1400 - 1600 Medium-Strong

C-F Stretch 1000 - 1350 Strong

C-Br Stretch 500 - 600 Medium

Experimental Protocols
The following are generalized protocols for acquiring spectral data for compounds of this class.

Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.
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Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr)

and press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.

Instrumentation: Use a benchtop FTIR spectrometer.

Acquisition:

Collect a background spectrum of the empty sample compartment (or pure KBr

pellet/clean ATR crystal).

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with

Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

Acquisition:

EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

This method is suitable for volatile and thermally stable compounds.
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ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid

chromatograph (LC). This is a softer ionization technique suitable for a wider range of

compounds.

Acquire data in positive or negative ion mode over a suitable mass range (e.g., m/z 50-

500).

Logical Workflows and Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

characterization of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine.
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Caption: General workflow for the synthesis and spectroscopic characterization.
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Caption: Logical flow for structure elucidation using multiple spectroscopic techniques.

Conclusion
This technical guide provides a foundational understanding of the expected spectral

characteristics of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. While direct experimental

data remains elusive, the compilation of predicted values and data from analogous structures

offers valuable guidance for researchers. The outlined experimental protocols and logical

workflows provide a systematic approach for the analysis and confirmation of this and similar

molecules, which are of significant interest in the field of medicinal chemistry and drug

development. Further experimental investigation is warranted to fully characterize this

compound and validate the predicted data.
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To cite this document: BenchChem. [Technical Guide: Spectral Properties of 5-Bromo-2-
hydroxy-3-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282779#spectral-data-for-5-bromo-2-hydroxy-3-
trifluoromethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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